Thalidomide-O-C6-COOH

PROTAC Linker Optimization Cereblon Ligand Conjugates E3 Ligase Recruitment

Thalidomide-O-C6-COOH is a pre-assembled E3 ligase ligand-linker conjugate combining a thalidomide-based cereblon (CRBN) binder with a C6 alkyl linker terminating in a carboxylic acid. This single-component building block eliminates separate linker attachment steps, enabling direct amide coupling to amine-containing target protein ligands for rapid PROTAC library synthesis. The C6 linker provides intermediate geometry validated in published PROTAC studies. Procure the exact building block used in JB300 (Aurora A degrader, DC50=30 nM). Ideal for SAR campaigns and high-throughput degrader synthesis.

Molecular Formula C20H22N2O7
Molecular Weight 402.4 g/mol
CAS No. 2169266-69-5
Cat. No. B2618683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C6-COOH
CAS2169266-69-5
Molecular FormulaC20H22N2O7
Molecular Weight402.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26)
InChIKeyBATNDOUDCIVVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Thalidomide-O-C6-COOH (CAS 2169266-69-5) for PROTAC Degrader Synthesis


Thalidomide-O-C6-COOH (CAS 2169266-69-5) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-derived cereblon (CRBN) ligand with a six-carbon alkyl linker terminating in a carboxylic acid group [1]. This functionalized building block is purpose-built for Proteolysis Targeting Chimera (PROTAC) research and development, enabling direct conjugation to target protein ligands without requiring separate linker attachment steps . The compound serves as a critical intermediate for assembling CRBN-recruiting degraders, with the C6 linker providing defined spatial separation between the E3 ligase recruitment moiety and the target-binding warhead .

Why Thalidomide-O-C6-COOH Cannot Be Replaced by Generic Thalidomide Analogs in PROTAC Design


Substituting Thalidomide-O-C6-COOH with unmodified thalidomide or alternative thalidomide-based conjugates directly impacts PROTAC linker geometry, synthetic efficiency, and ultimately degrader potency. Unconjugated thalidomide lacks the terminal carboxylic acid handle required for target ligand coupling, necessitating separate linker attachment steps that introduce additional synthetic complexity and batch-to-batch variability . Similarly, thalidomide conjugates with shorter (e.g., Thalidomide-5-O-CH2-COOH) or longer (e.g., Thalidomide-O-C8-COOH) alkyl linkers alter the spatial distance between the E3 ligase and target protein binding sites—a parameter known to critically affect ternary complex formation and degradation efficiency (DC50) . The C6 linker length in Thalidomide-O-C6-COOH represents an intermediate geometry that balances flexibility with optimal proximity for many target proteins, and cannot be assumed interchangeable with C1, C8, or PEG-based linkers without empirical validation .

Quantitative Differentiation of Thalidomide-O-C6-COOH Against Closest E3 Ligase Ligand-Linker Conjugates


Linker Length Comparison: Thalidomide-O-C6-COOH (C6) vs. Thalidomide-O-COOH (No Linker) and Thalidomide-O-C8-COOH (C8)

Thalidomide-O-C6-COOH features a six-carbon alkyl linker between the thalidomide cereblon-binding moiety and the terminal carboxylic acid conjugation handle . In contrast, Thalidomide-O-COOH (Cereblon ligand 3; CAS 1061605-21-7) contains no alkyl spacer—the carboxylic acid is directly attached via an ether linkage to the thalidomide scaffold, providing minimal spatial separation . Thalidomide-O-C8-COOH (CAS 2225148-51-4) extends the linker to an eight-carbon chain . This difference in linker length (0 vs. 6 vs. 8 carbons) directly modulates the distance between the E3 ligase CRBN binding site and the target protein ligand attachment point in assembled PROTAC molecules, a key determinant of ternary complex formation efficiency .

PROTAC Linker Optimization Cereblon Ligand Conjugates E3 Ligase Recruitment

Synthetic Utility: Pre-Formed Ligand-Linker Conjugate vs. Separate Component Assembly

Thalidomide-O-C6-COOH is supplied as a single, pre-assembled E3 ligase ligand-linker conjugate with a terminal carboxylic acid ready for amide coupling to amine-containing target protein ligands . In contrast, using unmodified thalidomide (CAS 50-35-1) or Thalidomide-O-COOH (CAS 1061605-21-7) requires separate linker attachment steps, increasing synthetic complexity and introducing additional purification and characterization requirements . The C6 linker in Thalidomide-O-C6-COOH is covalently attached at the 4-position of the phthalimide ring via an ether linkage, a configuration validated in published PROTAC degrader studies .

PROTAC Synthesis Degrader Building Blocks Conjugation Efficiency

Purity and Quality Specifications for Reproducible PROTAC Assembly

Commercial Thalidomide-O-C6-COOH is supplied with validated purity specifications essential for reproducible PROTAC synthesis. Multiple vendors report purity of ≥98% as determined by HPLC , with some sources specifying ≥95% purity . In comparison, Thalidomide-O-COOH (Cereblon ligand 3) is available at 99.85% purity (MedChemExpress HY-103597) , while Thalidomide-O-C8-COOH is specified at 97.44% purity . While all meet research-grade thresholds, procurement decisions should consider batch-specific CoA data for critical degrader campaigns where impurity profiles may affect coupling efficiency or downstream biological interpretation.

PROTAC Building Block Quality Analytical Chemistry Reproducibility

Physicochemical Properties: LogP and Rotatable Bond Comparison with Thalidomide-5-O-CH2-COOH

The C6 alkyl linker in Thalidomide-O-C6-COOH contributes to distinct physicochemical properties compared to shorter linker conjugates. Thalidomide-O-C6-COOH has a calculated LogP of 1.4 and 9 rotatable bonds , whereas Thalidomide-5-O-CH2-COOH (CAS 2467425-53-0), featuring a single-carbon linker, has a LogP of -0.1 and only 4 rotatable bonds . The higher LogP of Thalidomide-O-C6-COOH indicates increased lipophilicity, which may influence membrane permeability of assembled PROTACs. The greater number of rotatable bonds provides conformational flexibility that can be advantageous or detrimental depending on the target protein's binding site geometry .

PROTAC Drug-like Properties Linker Physicochemistry Solubility

Recommended Procurement Scenarios for Thalidomide-O-C6-COOH in PROTAC Development


Accelerated PROTAC Library Synthesis for SAR Exploration

Thalidomide-O-C6-COOH enables rapid parallel synthesis of PROTAC libraries by eliminating separate linker attachment steps. The pre-assembled C6 linker with terminal carboxylic acid allows direct amide coupling to diverse amine-containing target protein ligands . This reduces the number of synthetic steps per library member, accelerating structure-activity relationship (SAR) campaigns for identifying optimal linker lengths and geometries. The compound is particularly suitable for initial screening of CRBN-recruiting degraders where C6 represents a widely tested linker length with documented efficacy in published PROTAC studies .

Development of Aurora A and Related Kinase PROTAC Degraders

Thalidomide-O-C6-COOH serves as a direct synthetic precursor to the E3 ligase ligand-linker component in JB300, a PROTAC-based Aurora A degrader with reported DC50 of 30 nM . The C6 linker length in this compound matches the spatial requirements observed in Aurora A PROTAC development, where appropriate linker geometry is critical for achieving potent and selective degradation . Procurement of Thalidomide-O-C6-COOH provides researchers with the exact building block required to replicate or extend published Aurora A degrader scaffolds without linker length optimization.

Direct Conjugation Workflows Requiring Defined Linker Stoichiometry

For laboratories implementing high-throughput degrader synthesis platforms, Thalidomide-O-C6-COOH offers a single-component input that reduces weighing errors and ensures consistent molar equivalents during target ligand coupling . Compared to protocols requiring separate thalidomide ligand, linker, and activation reagents, using Thalidomide-O-C6-COOH minimizes variability in linker incorporation and simplifies purification, leading to more reproducible degrader yields and activity measurements across synthesis batches .

Comparative Linker Screening Studies

When conducting systematic linker optimization studies—comparing C1, C6, C8, and PEG-based linkers—Thalidomide-O-C6-COOH provides the C6 reference point with well-documented physicochemical properties (LogP 1.4, 9 rotatable bonds) . Procuring this compound alongside Thalidomide-5-O-CH2-COOH (C1 linker) and Thalidomide-O-C8-COOH (C8 linker) enables head-to-head evaluation of linker length effects on ternary complex formation, cellular permeability, and degradation potency for a given target protein .

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